molecular formula C9H11FO3 B8673580 [5-Fluoro-2-(methoxymethoxy)phenyl]methanol

[5-Fluoro-2-(methoxymethoxy)phenyl]methanol

Cat. No.: B8673580
M. Wt: 186.18 g/mol
InChI Key: CMRQQMCVYFYWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-Fluoro-2-(methoxymethoxy)phenyl]methanol is an organic compound with the molecular formula C8H9FO2. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom and two methoxy groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Phosphoric acid, sulfuric acid.

Major Products

    Oxidation: Aldehydes, ketones.

    Reduction: Primary, secondary, or tertiary alcohols.

    Substitution: Alkyl halides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-Fluoro-2-(methoxymethoxy)phenyl]methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized research and industrial applications.

Properties

Molecular Formula

C9H11FO3

Molecular Weight

186.18 g/mol

IUPAC Name

[5-fluoro-2-(methoxymethoxy)phenyl]methanol

InChI

InChI=1S/C9H11FO3/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-4,11H,5-6H2,1H3

InChI Key

CMRQQMCVYFYWGL-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (2.2 g) was added to a THF (200 ml) solution of the compound 324-1 (12.4 g), while the solution was stirred under cooling on ice. The obtained mixture was stirred at room temperature for 3 hours. Ice was added by portions to the reaction solution, and thereby excessive lithium aluminum hydride was decomposed. Thereafter, a small amount of 27% ammonium aqueous solution and Celite were added to the residue, and the obtained mixture was stirred at room temperature for 20 minutes. Magnesium sulfate was added to the reaction solution, and the mixture was filtered. The filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-heptane/ethyl acetate=1:0 to 3:1), so as to obtain the title compound (5.23 g).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.